molecular formula C17H17NO3 B249857 N-(4-acetylphenyl)-4-ethoxybenzamide

N-(4-acetylphenyl)-4-ethoxybenzamide

Cat. No.: B249857
M. Wt: 283.32 g/mol
InChI Key: BJIDTUNMZVTQSM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-ethoxybenzamide is a benzamide derivative featuring a 4-ethoxy substitution on the benzoyl ring and a 4-acetylphenyl group attached to the amide nitrogen. The acetyl group (COCH₃) is electron-withdrawing, which may influence electronic properties, solubility, and biological interactions compared to other substituents .

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-ethoxybenzamide

InChI

InChI=1S/C17H17NO3/c1-3-21-16-10-6-14(7-11-16)17(20)18-15-8-4-13(5-9-15)12(2)19/h4-11H,3H2,1-2H3,(H,18,20)

InChI Key

BJIDTUNMZVTQSM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of N-(4-acetylphenyl)-4-ethoxybenzamide and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Features/Applications References
This compound C₁₇H₁₇NO₃ 283.32 4-ethoxy, 4-acetylphenyl Hypothetical; acetyl enhances lipophilicity [Inferred]
N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide C₁₆H₁₈N₂O₂ 270.33 4-ethoxy, 4-amino-2-methylphenyl Potential synthetic intermediate
N-(4-ethoxyphenyl)-4-phenoxybenzamide C₂₁H₁₉NO₃ 333.38 4-ethoxy, 4-phenoxy Supplier data available
4-tert-Butyl-N-(4-ethoxyphenyl)benzamide C₁₉H₂₃NO₂ 297.39 4-ethoxy, 4-tert-butyl Bulkier substituent; structural data
N-(4-Fluorophenyl)-4-ethoxybenzamide derivative C₂₃H₂₀FN₃O₃ 429.42 4-ethoxy, 4-fluorophenyl, isoquinolinyl Anticancer evaluation

Key Structural Differences and Implications

Amino (NH₂): Electron-donating group increases ring reactivity, possibly improving solubility via hydrogen bonding . tert-Butyl: Adds steric bulk, which may hinder interactions with target proteins but improve metabolic stability .

Biological Activity Insights Ethoxybenzamide derivatives are frequently explored in medicinal chemistry. The acetyl group in the target compound may improve membrane permeability compared to polar groups like amino or hydroxyl .

Synthetic Considerations

  • Amide bond formation using reagents like HBTU and triethylamine (as in ) is a common strategy for synthesizing such derivatives.
  • Crystallographic data (e.g., ) for related benzamides provide insights into conformational preferences, which are critical for structure-based drug design.

Research Findings and Data

Anticancer Potential of Ethoxybenzamide Derivatives

  • Compound 16 (N-(4-fluorophenyl)-N-(1-oxo-1,2-dihydro-3-isoquinolinyl)-4-ethoxybenzamide) demonstrated moderate cytotoxicity in cancer cell lines, highlighting the role of fluorine in enhancing metabolic stability .

Physicochemical Properties

  • Solubility: Amino-substituted derivatives (e.g., ) may exhibit higher aqueous solubility than acetylated or tert-butyl analogs.
  • Thermal Stability : tert-Butyl groups () enhance thermal stability, which is advantageous for industrial applications.

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